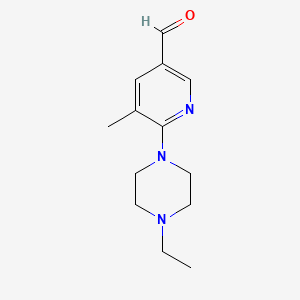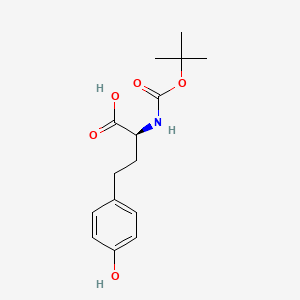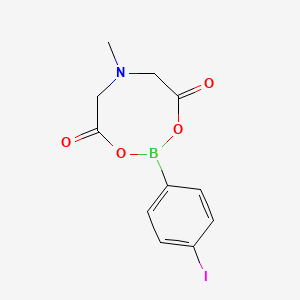
Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate is a chemical compound with the molecular formula C3H3BF3KN2S and a molecular weight of 206.03 g/mol . It is categorized under fluorinated intermediates and heterocyclic compounds . This compound is known for its unique structure, which includes a trifluoroborate group attached to a thiadiazole ring, making it a valuable reagent in various chemical reactions.
Preparation Methods
The synthesis of potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-boronic acid with potassium bifluoride (KHF2) under specific conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used but often include substituted thiadiazole derivatives.
Scientific Research Applications
Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate has several scientific research applications:
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and advanced materials due to its ability to introduce fluorinated groups into molecules, enhancing their stability and bioavailability.
Mechanism of Action
The mechanism by which potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate exerts its effects primarily involves its role as a nucleophile in substitution and coupling reactions. The trifluoroborate group acts as a leaving group, facilitating the formation of new bonds with other reactants. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate can be compared with other similar compounds such as:
Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)boranuide: This compound has a similar structure but differs in the oxidation state of the boron atom.
Potassium trifluoro(5-formyl-1,3,4-thiadiazol-2-yl)borate: This compound contains a formyl group instead of a methyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the stability provided by the trifluoroborate group, making it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
potassium;trifluoro-(5-methyl-1,3,4-thiadiazol-2-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BF3N2S.K/c1-2-8-9-3(10-2)4(5,6)7;/h1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGJHRJKJQOBLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=NN=C(S1)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BF3KN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855880 |
Source


|
| Record name | Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-72-2 |
Source


|
| Record name | Borate(1-), trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245906-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2](/img/new.no-structure.jpg)




![[3,3'-Bipyridine]-5,5'-dicarbonitrile](/img/structure/B596214.png)
![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596216.png)
![5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine](/img/structure/B596219.png)


![tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B596224.png)


